molecular formula C7H2Cl3FO B6359753 3,4,5-Trichlorobenzoyl fluoride CAS No. 1357627-23-6

3,4,5-Trichlorobenzoyl fluoride

Cat. No.: B6359753
CAS No.: 1357627-23-6
M. Wt: 227.4 g/mol
InChI Key: POHMXYBIRYSNHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trichlorobenzoyl fluoride is a chemical compound that belongs to the class of benzoyl fluorides. It is widely used in various fields, including medical, environmental, and industrial research. The compound is known for its unique chemical properties, which make it a valuable intermediate in the synthesis of various organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3,4,5-Trichlorobenzoyl fluoride typically involves the chlorination of benzoyl fluoride. The process includes steps such as chlorination, fluorination, rectification, and neutralization . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of readily available raw materials and cost-effective catalysts. For example, ferric chloride anhydrous is often used as a catalyst due to its low cost and high efficiency . The process is designed to minimize environmental impact and ensure safety during production.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trichlorobenzoyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can also undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong nucleophiles, oxidizing agents, and reducing agents. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted benzoyl fluorides.

Scientific Research Applications

3,4,5-Trichlorobenzoyl fluoride is used in a wide range of scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.

    Medicine: It is involved in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3,4,5-Trichlorobenzoyl fluoride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target molecules, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,4,5-Trichlorobenzoyl fluoride include other benzoyl fluorides and chlorinated benzoyl compounds. Examples include:

  • 3,4,5-Trifluorobenzoyl chloride
  • 3,5-Dichlorobenzoyl fluoride
  • 4-Chlorobenzoyl fluoride

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of three chlorine atoms on the benzene ring. This unique structure imparts distinct chemical properties, making it particularly useful in certain synthetic applications.

Properties

IUPAC Name

3,4,5-trichlorobenzoyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3FO/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHMXYBIRYSNHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.